molecular formula C10H8Cl2N2OS B15020278 2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole CAS No. 5352-48-7

2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

Cat. No.: B15020278
CAS No.: 5352-48-7
M. Wt: 275.15 g/mol
InChI Key: ZVXDKXMLYYUAIV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,3,4-oxadiazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole: Lacks the ethylsulfanyl group.

    5-(Ethylsulfanyl)-1,3,4-oxadiazole: Lacks the 2,4-dichlorophenyl group.

    2-(2,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole: Has a methyl group instead of an ethylsulfanyl group.

Uniqueness

2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the 2,4-dichlorophenyl and ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

5352-48-7

Molecular Formula

C10H8Cl2N2OS

Molecular Weight

275.15 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H8Cl2N2OS/c1-2-16-10-14-13-9(15-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3

InChI Key

ZVXDKXMLYYUAIV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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